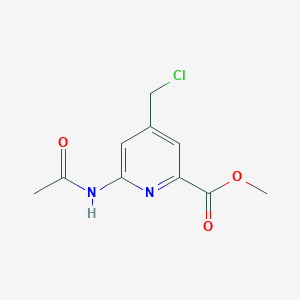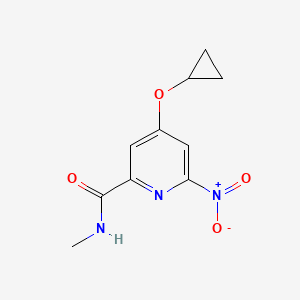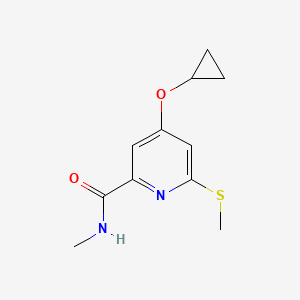
4-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound is part of the picolinamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide involves several steps. One common method includes the cyclopropanation of a suitable precursor followed by methylation and thiolation reactions. The reaction conditions typically involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
4-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antitumor activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide: This compound has a similar structure but differs in the position of the cyclopropoxy group.
N-Methyl-picolinamide-4-thiol derivatives: These compounds have been studied for their antitumor activities and show similarities in their chemical properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N2O2S |
|---|---|
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N-methyl-6-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-11(14)9-5-8(15-7-3-4-7)6-10(13-9)16-2/h5-7H,3-4H2,1-2H3,(H,12,14) |
Clave InChI |
GSEZXAUOWRBYKC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC(=CC(=C1)OC2CC2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


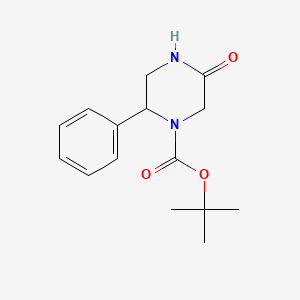

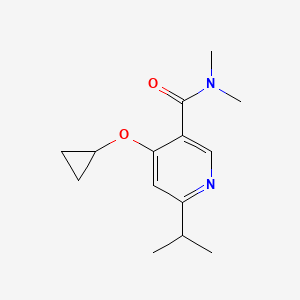



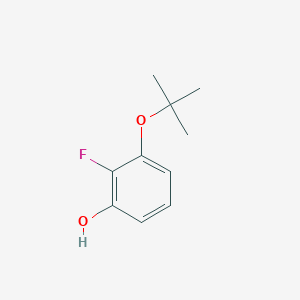


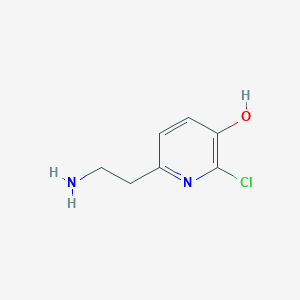
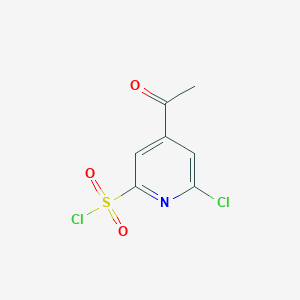
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
